molecular formula C11H14N2O3 B12902990 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one CAS No. 144146-94-1

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one

Cat. No.: B12902990
CAS No.: 144146-94-1
M. Wt: 222.24 g/mol
InChI Key: YTXTYZIYTYMKIG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core (a five-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at the 2-position with a 3,4-dimethoxyphenyl moiety.

Properties

CAS No.

144146-94-1

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrazolidin-3-one

InChI

InChI=1S/C11H14N2O3/c1-15-9-4-3-8(7-10(9)16-2)13-11(14)5-6-12-13/h3-4,7,12H,5-6H2,1-2H3

InChI Key

YTXTYZIYTYMKIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCN2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method involves the use of methacrolein or similar compounds in the presence of a catalyst such as pyrrolidine and benzoic acid. The reaction proceeds under mild conditions and yields the desired pyrazolidinone in good to excellent yields .

Industrial Production Methods

Industrial production methods for 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to ensure high yield and purity. The use of organocatalysts and environmentally friendly reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Bromination: 4-Bromopyrazol-3-ol.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one has several scientific research applications:

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Features a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30-minute reaction) .
  • Physical Properties : Melting point = 90°C; NMR data confirm substitution patterns (Tables 1 and 2 in ).
  • Key Differences: Unlike the pyrazolidinone core, Rip-B contains a flexible ethylamine linker and a terminal benzamide. This may reduce ring strain and alter binding interactions in biological systems.

Pyridopyrimidinone Derivatives with 3,4-Dimethoxyphenyl Substituents

  • Examples :
    • 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
    • 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
  • The 3,4-dimethoxyphenyl group enhances hydrophobicity.

Triazole Derivatives with 3,4-Dimethoxyphenyl Groups

  • Example : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and esters .
  • Synthesis : Prepared via cyclization and esterification, with toxicity predicted computationally (GUSAR-online).
  • Key Differences: The triazole ring introduces sulfur and nitrogen heteroatoms, which may enhance metal coordination or antimicrobial activity. The acetic acid side chain adds polarity, contrasting with the neutral pyrazolidinone.

Chromenone-Pyrazolo Pyrimidine Hybrids

  • Example: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
  • Synthesis : Low yields (21%) due to complex multi-step reactions involving palladium catalysts .
  • Physical Properties : High melting points (235–306°C), indicative of crystalline stability .
  • Contrast: The chromenone-pyrazolo pyrimidine scaffold is bulkier and more lipophilic than pyrazolidinone, likely influencing pharmacokinetics.

Data Tables

Table 1: Physicochemical Comparison

Compound Core Structure Melting Point (°C) Yield (%) Key Functional Groups Reference
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one Pyrazolidinone Not reported N/A Ketone, 3,4-dimethoxy
Rip-B Benzamide 90 80 Amide, methoxy
Pyridopyrimidinone derivatives Pyridopyrimidinone Not reported N/A Piperazine, methoxy
Chromenone-pyrazolo pyrimidine Chromenone-pyrimidine 235–306 18–21 Fluorophenyl, amino

Research Findings and Implications

  • Substituent Effects: The 3,4-dimethoxyphenyl group enhances aromatic interactions but may reduce solubility. Pyrazolidinone’s ketone could improve hydrogen bonding vs. triazole’s sulfur .
  • Synthetic Challenges: Palladium-catalyzed reactions (e.g., Suzuki coupling in chromenone derivatives) suffer from low yields, whereas direct acylation (Rip-B) is efficient .
  • Biological Potential: Pyridopyrimidinones and chromenone hybrids are prioritized in patents for kinase inhibition, suggesting pyrazolidinone analogs might target similar pathways .

Biological Activity

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 3,4-dimethoxyphenyl hydrazine with appropriate carbonyl compounds. The process generally yields high purity and good yields, making it suitable for biological evaluations.

Anticancer Activity

Research indicates that pyrazolidin-3-one derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one significantly reduced cell viability in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study focusing on inflammation models, 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one exhibited a marked reduction in pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays revealed that this compound possesses significant free radical scavenging activity. The ability to neutralize reactive oxygen species (ROS) positions it as a candidate for further exploration in oxidative stress-related conditions .

Enzyme Inhibition

The compound has been reported to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. This inhibition contributes to its anti-inflammatory effects and suggests potential applications in managing conditions like asthma and arthritis .

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated a dose-dependent decrease in cell proliferation with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Control (DMSO)
MCF-715100
A54912100

Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls.

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (5 mg/kg)25
High Dose (10 mg/kg)45

The mechanisms underlying the biological activities of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one are multifaceted. Its anticancer effects may involve the induction of apoptosis and cell cycle arrest in tumor cells. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory pathways involving cyclooxygenase and lipoxygenase enzymes.

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